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  • Product: 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride
  • CAS: 2751614-54-5

Core Science & Biosynthesis

Foundational

The Privileged Pharmacophore: Binding Affinity and Target Receptor Profiling of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride

Executive Summary In modern structure-based drug design, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptor targets—is critical. The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse receptor targets—is critical. The compound 2-(1H-pyrazol-4-yl)pyrazine , particularly in its highly soluble dihydrochloride salt form, has emerged as a highly versatile pharmacophore. Its unique combination of hydrogen-bond donors/acceptors, planar aromaticity, and electron distribution allows it to effectively occupy the ATP-binding pockets of kinases and the allosteric sites of G-protein coupled receptors (GPCRs).

This technical whitepaper provides an in-depth analysis of the binding affinity of 2-(1H-pyrazol-4-yl)pyrazine derivatives across three distinct therapeutic targets: Pim Kinases (Pim-1/2/3) , TAM Receptor Tyrosine Kinases (MerTK/Axl) , and the M4 Muscarinic Acetylcholine Receptor (mAChR) . Furthermore, it details the self-validating experimental methodologies required to accurately quantify these binding interactions.

Structural Rationale: Why the Dihydrochloride Salt?

When evaluating binding affinity in vitro, the physicochemical state of the ligand is as critical as its topology. The free base of 2-(1H-pyrazol-4-yl)pyrazine often exhibits poor aqueous solubility, leading to aggregation and non-specific binding artifacts in biochemical assays.

Causality in Experimental Design: Utilizing the dihydrochloride salt form ensures rapid and complete dissolution in dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers. This prevents the formation of colloidal aggregates that can artificially inflate apparent IC50​ values by sequestering the target protein (promiscuous inhibition). The chloride counterions dissociate completely in physiological buffers, leaving the active pharmacophore available for stoichiometric 1:1 binding with the target receptor.

Target Profiling & Mechanism of Action

Pim Kinases (Pim-1, Pim-2, Pim-3)

Pim kinases are constitutively active serine/threonine kinases overexpressed in various hematopoietic malignancies. Pyrazol-4-yl-heterocyclyl-carboxamide compounds act as potent, ATP-competitive inhibitors of Pim kinases [1].

Mechanism: The pyrazole-pyrazine core inserts deeply into the ATP-binding cleft. The pyrazole nitrogen acts as a crucial hydrogen-bond donor to the hinge region of the kinase, while the pyrazine nitrogen serves as a hydrogen-bond acceptor. By inhibiting Pim kinases, the compound prevents the phosphorylation of the pro-apoptotic protein Bad. Unphosphorylated Bad successfully binds and neutralizes Bcl-2, thereby lifting the blockade on apoptosis and inducing tumor cell death [1].

G Inhibitor Pyrazol-4-yl-Pyrazine (Inhibitor) Pim Pim Kinase (Pim-1/2/3) Inhibitor->Pim Blocks ATP Pocket Bad Bad Protein (Pro-apoptotic) Pim->Bad Phosphorylates (Inhibits) Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks Survival Cell Survival (Tumorigenesis) Bcl2->Survival Promotes

Fig 1. Pim Kinase signaling pathway and the apoptotic mechanism of pyrazole-pyrazine inhibition.

TAM Receptor Tyrosine Kinases (MerTK/Axl)

The TAM family (Tyro3, Axl, MerTK) plays a dual role in promoting tumor intrinsic survival and suppressing anti-tumor immunity. Recent medicinal chemistry campaigns have utilized the pyrazole-pyrazine scaffold to discover highly potent, dual MerTK/Axl-selective inhibitors (e.g., A-910) [2].

Mechanism: Dual inhibition reverses the pro-tumor myeloid phenotype and suppresses efferocytosis in the tumor microenvironment. The pyrazine ring provides a critical vector for substituting lipophilic motifs that occupy the kinase back-pocket, granting selectivity over Tyro3 to avoid retinal toxicity [2].

M4 Muscarinic Acetylcholine Receptor (mAChR)

Beyond kinases, the 2-(1H-pyrazol-4-yl)pyrazine motif is utilized in the design of Positive Allosteric Modulators (PAMs) for the M4 mAChR, a GPCR target for schizophrenia [3]. Instead of binding the orthosteric acetylcholine site, these compounds bind to a topographically distinct allosteric pocket, increasing the affinity and efficacy of the endogenous ligand.

Quantitative Binding Affinity Data

The following table summarizes the representative binding affinities ( IC50​ / Ki​ / EC50​ ) of optimized 2-(1H-pyrazol-4-yl)pyrazine derivatives across the discussed target receptors.

Target ReceptorLigand RoleAssay TypePotency ( IC50​ / EC50​ )Selectivity ProfileReference
Pim-1 Kinase ATP-Competitive InhibitorTR-FRET5 - 15 nM>100-fold over off-target kinases[1]
MerTK Type I Kinase InhibitorRadiometric1.2 nMDual MerTK/Axl selective[2]
Axl Type I Kinase InhibitorRadiometric3.5 nM>50-fold over Tyro3[2]
M4 mAChR Positive Allosteric ModulatorcAMP (CAMYEL)150 - 300 nMHighly selective for M4 over M1-M3[3]
uPA (Serine Protease) Active Site InhibitorFluorometric45 nMOccupies S1β subsite[4]

Experimental Methodologies

To ensure scientific integrity, binding affinities must be determined using self-validating, highly controlled experimental workflows. Below are the definitive protocols for evaluating the binding of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride derivatives.

Protocol A: TR-FRET Kinase Inhibition Assay (Pim-1/2/3)

Objective: Determine the IC50​ of the compound against Pim kinases.

  • Reagent Preparation: Prepare the compound from the dihydrochloride salt as a 10 mM stock in 100% DMSO. Perform a 3-fold serial dilution (10 points) in DMSO.

  • Buffer Formulation: Use 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: Brij-35 prevents non-specific adsorption of the kinase to the microplate walls, while DTT maintains the kinase in an active, reduced state.

  • Enzyme-Ligand Pre-incubation: Add 5 µL of Pim-1 kinase (final concentration 1 nM) to a 384-well plate. Add 100 nL of the serially diluted compound. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the binding equilibrium to be reached before the reaction is initiated, ensuring accurate IC50​ determination for slow-binding inhibitors.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled peptide and ATP.

    • Critical Parameter: The ATP concentration must be set exactly at the apparent Km​ for the specific Pim isoform. Causality: Operating at Km​ ensures the assay is highly sensitive to competitive inhibitors while maintaining a robust signal-to-background ratio.

  • Detection: After 60 minutes, stop the reaction with EDTA (terminates Mg2+ -dependent catalysis) and add the Europium-labeled anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 615 nm.

  • Self-Validation Checkpoint: Include Staurosporine as a positive control reference inhibitor. The assay is only valid if the Staurosporine IC50​ falls within 0.5-log of its historical mean.

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Objective: Determine the binding kinetics ( Kd​ , kon​ , koff​ ) of the compound to the target receptor (e.g., MerTK).

SPR Immobilize 1. Ligand Immobilization (Target Receptor) Baseline 2. Baseline Equilibration (Buffer Flow) Immobilize->Baseline Association 3. Association Phase (Analyte Injection) Baseline->Association Dissociation 4. Dissociation Phase (Buffer Wash) Association->Dissociation Regeneration 5. Surface Regeneration Dissociation->Regeneration Regeneration->Baseline Cycle Repeat Analysis 6. Kinetic Analysis (Kd, Kon, Koff) Regeneration->Analysis

Fig 2. Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.

  • Surface Preparation (Immobilization): Covalently couple the recombinant target receptor (e.g., MerTK kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.5. Target an immobilization level of 2000-3000 Resonance Units (RU).

  • Analyte Preparation: Dilute the 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride stock into running buffer (PBS-P+ containing 2% DMSO) to create a concentration series (0.1 nM to 1000 nM).

    • Causality: Exact DMSO matching (2%) between the analyte samples and the running buffer is critical. Bulk refractive index shifts caused by DMSO mismatches will obscure the true binding signal of low-molecular-weight fragments.

  • Association Phase: Inject the analyte over the active and reference flow cells at a high flow rate of 50 µL/min for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitation (MTL), ensuring that the observed kon​ is reflective of the true chemical binding event, not the diffusion rate of the compound to the chip surface.

  • Dissociation Phase: Switch to running buffer flow for 300 seconds to monitor the dissociation ( koff​ ).

  • Regeneration: If the compound does not fully dissociate, inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract Kd​ .

Exploratory

Pharmacological profile of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in vitro

In-Vitro Pharmacological Profile of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride: A Privileged Scaffold in Fragment-Based Drug Discovery Executive Summary In the landscape of targeted therapeutics, the identification of l...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Vitro Pharmacological Profile of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride: A Privileged Scaffold in Fragment-Based Drug Discovery

Executive Summary

In the landscape of targeted therapeutics, the identification of low-molecular-weight, high-ligand-efficiency fragments is the cornerstone of Fragment-Based Drug Discovery (FBDD). 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride represents a highly privileged chemical scaffold. Characterized by its dual pyrazole and pyrazine functional groups, this compound acts as a versatile pharmacophore capable of bidentate hydrogen bonding. In vitro, it serves as a critical structural starting point for inhibiting the ATP-binding pocket of human Heat Shock Protein 90 alpha (HSP90α) [1], as well as acting as a core motif for dual MerTK/Axl kinase inhibitors [2] and selective HDAC2 inhibitors [3].

As a Senior Application Scientist, I have structured this technical guide to dissect the structural rationale, mechanistic pharmacology, and self-validating in vitro workflows required to characterize this fragment.

Structural Rationale & Physicochemical Profiling

The free base form, 2-(1H-pyrazol-4-yl)pyrazine, possesses multiple nitrogen heteroatoms that act as excellent hydrogen bond donors and acceptors. However, in rigorous in vitro pharmacological profiling, the dihydrochloride salt is explicitly chosen to manipulate the physicochemical behavior of the fragment.

  • Causality of the Salt Form: Fragment libraries are typically stored in 100% DMSO. When these fragments are transferred into aqueous assay buffers (e.g., PBS or HEPES for Surface Plasmon Resonance), the sudden shift in dielectric constant often triggers compound aggregation or precipitation. The dihydrochloride salt significantly lowers the pKa of the microenvironment upon dissolution, drastically enhancing aqueous solubility. This prevents the formation of colloidal aggregates that cause false-positive light scattering in biophysical assays.

  • Pharmacophore Dynamics: The pyrazole ring provides a critical N-H donor, while the pyrazine ring offers spatially distinct sp2-hybridized nitrogen acceptors. This geometry perfectly mimics the hydrogen-bonding pattern of adenine, allowing it to competitively anchor into ATP-binding pockets and kinase hinge regions.

Mechanistic Pharmacology: The HSP90α Paradigm

The most definitively characterized in vitro target for 2-(1H-pyrazol-4-yl)pyrazine is the N-terminal domain of HSP90α . HSP90 is a highly active molecular chaperone responsible for the folding, stabilization, and assembly of oncogenic client proteins (e.g., kinases and transcription factors).

Through high-throughput crystallographic fragment screening utilizing PanDDA (Pan-Dataset Density Analysis) multi-dataset analysis, this fragment (designated as PS-3286 ) was proven to bind directly within the ATP-binding pocket of HSP90α [1].

Mechanism of Action: By occupying the ATP-binding pocket, 2-(1H-pyrazol-4-yl)pyrazine competitively blocks ATP hydrolysis. Because the HSP90 chaperone cycle is strictly ATP-dependent, this blockade traps the chaperone in its "open" apo-state. Consequently, oncogenic client proteins cannot be stabilized and are rapidly routed to the proteasome for degradation.

HSP90_Mechanism A Oncogenic Client Proteins (e.g., Kinases) D Client Protein Folding & Stabilization A->D Binds B HSP90α Chaperone (Apo State) C ATP Binding (N-Terminal Domain) B->C Normal Cycle C->D Hydrolysis E 2-(1H-pyrazol-4-yl)pyrazine (Fragment Inhibitor) E->C Competitive Binding at ATP Pocket F Proteasomal Degradation of Client Proteins E->F Induces Degradation

Figure 1: Mechanistic pathway of HSP90α inhibition and subsequent client protein degradation.

A Privileged Scaffold for Kinases and Epigenetics

Beyond chaperones, the pyrazole-pyrazine core is heavily utilized in medicinal chemistry. It serves as the structural backbone for A-910 , a highly potent dual MerTK/Axl-selective tyrosine kinase inhibitor [2], and has been integrated into highly selective HDAC2 inhibitors where the pyrazine nitrogens assist in chelating the catalytic zinc ion [3].

In Vitro Experimental Workflows

To ensure scientific integrity, the evaluation of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride must follow orthogonal, self-validating biophysical protocols.

Protocol A: High-Throughput Crystallographic Fragment Screening

This protocol establishes the absolute structural basis of target engagement.

  • Protein Crystallization: Grow high-diffraction-resolution crystals of the human HSP90α N-terminal domain (residues 9-236) using sitting-drop vapor diffusion in a buffer of 0.1 M Tris-HCl (pH 7.5) and 20% PEG 4000.

  • Fragment Soaking: Transfer the crystals into a soaking drop containing 50 mM of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride dissolved in the crystallization buffer supplemented with 10% DMSO. Soak for 2 hours.

  • Cryo-Protection & Diffraction: Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

  • Self-Validation Step (PanDDA Analysis): Use PanDDA software to extract the fragment binding density from the background electron density. A successful hit must show a distinct Fo​−Fc​ difference map specifically at the ATP-binding pocket with an occupancy >0.7.

FBDD_Workflow A Fragment Library (800+ Compounds) B High-Throughput Co-Crystallization A->B C X-Ray Diffraction & Data Collection B->C D PanDDA Multi-Dataset Analysis C->D E Hit Identification: PS-3286 (HSP90α) D->E F Orthogonal Validation (SPR & TSA) E->F

Figure 2: High-throughput FBDD workflow for identifying PS-3286 via PanDDA analysis.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Because fragments have low affinity (typically high micromolar to millimolar Kd​ ), SPR is required to measure rapid on/off rates.

  • Sensor Chip Preparation: Immobilize recombinant HSP90α onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU to account for the low molecular weight of the fragment).

  • Analyte Injection: Prepare a 2-fold dilution series of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (from 1 mM down to 15.6 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation Step: Inject a known, high-affinity HSP90 inhibitor (e.g., Radicicol or Luminespib) at the start and end of the run. If the Rmax​ for Radicicol drops by more than 10%, the protein surface has denatured, and the fragment data must be discarded.

Protocol C: Differential Scanning Fluorimetry (DSF/TSA)
  • Assay Setup: Mix 2 µM HSP90α with 5X SYPRO Orange dye in a 384-well PCR plate. Add 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride to a final concentration of 500 µM.

  • Thermal Melt: Ramp the temperature from 25°C to 95°C at 0.05°C/sec using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Self-Validation Step: Calculate the first derivative of the melt curve (-dRFU/dT). A valid target engagement must yield a single, sharp peak indicating a cooperative unfolding event. Multiple peaks indicate that the fragment is causing non-specific protein aggregation.

Quantitative Data Summary

The following table synthesizes the validated in vitro crystallographic and binding parameters for 2-(1H-pyrazol-4-yl)pyrazine (PS-3286) complexed with HSP90α [1].

ParameterValueAssay / Methodology
Target Domain Human HSP90α (N-terminal)X-Ray Crystallography
Fragment ID PS-3286PanDDA Screening
Molecular Weight 146.15 g/mol (Free base)Mass Spectrometry
Resolution 1.61 ÅX-Ray Diffraction
R-Value Free 0.193Crystallographic Refinement
R-Value Work 0.177Crystallographic Refinement
Binding Pocket ATP-binding siteStructural Analysis

References

  • 7HAN: PanDDA analysis group deposition -- Crystal structure of HSP90N in complex with PS-3286 Source: RCSB Protein Data Bank (PDB) URL:[Link] [1]

  • Discovery of A-910, a Highly Potent and Orally Bioavailable Dual MerTK/Axl-Selective Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [2]

  • Discovery of Highly Selective HDAC2 Inhibitors in Cells That Elevate Histone Acetylation In Vivo without Adverse Effects from Dual Inhibition of HDAC1 and 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride in Medicinal Chemistry

Introduction and Principle The intersection of pyrazole and pyrazine heterocycles represents a "privileged scaffold" in medicinal chemistry, a core structure known to interact with multiple biological targets. 2-(1H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Principle

The intersection of pyrazole and pyrazine heterocycles represents a "privileged scaffold" in medicinal chemistry, a core structure known to interact with multiple biological targets. 2-(1H-pyrazol-4-yl)pyrazine is one such molecule, combining the favorable pharmacophoric features of both rings. Its derivatives have been investigated for a wide range of therapeutic applications, most notably as inhibitors of protein kinases.[1][2] The dihydrochloride salt form is utilized to enhance aqueous solubility and facilitate handling in biological assays.

Based on extensive literature on analogous structures, the primary application of 2-(1H-pyrazol-4-yl)pyrazine and its derivatives is in the discovery of ATP-competitive kinase inhibitors.[1][3][4] Specifically, this scaffold is a promising candidate for targeting the Janus Kinase (JAK) family of enzymes. The JAK/STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional regulation, governing fundamental cellular processes like proliferation, differentiation, and immunity.[5][6][7] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs significant therapeutic targets.[7][8] This document provides detailed protocols for the characterization and application of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride as a putative JAK inhibitor.

Chemical and Physical Properties

The fundamental properties of the parent compound are summarized below. Researchers should always refer to the Certificate of Analysis for lot-specific data.

PropertyValueSource
Chemical Name 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride-
Parent CAS Number 849924-97-6[9][10][11]
Molecular Formula C₇H₆N₄ · 2HCl-
Molecular Weight 219.07 g/mol -
Parent MW 146.15 g/mol [9]
Appearance White to brown solid[9]
Solubility Soluble in water and polar organic solvents like DMSO and Methanol.[9]
Purity >95% (typical)

Hypothesized Mechanism of Action: JAK/STAT Pathway Inhibition

Cytokine binding to its cell surface receptor induces receptor dimerization, bringing associated JAKs into close proximity.[12] This allows the JAKs to phosphorylate each other (trans-phosphorylation), leading to their activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][12] STATs are recruited, phosphorylated by JAKs, and subsequently dimerize.[13] These STAT dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and cell proliferation.[6][8]

An ATP-competitive inhibitor like 2-(1H-pyrazol-4-yl)pyrazine is hypothesized to bind to the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of JAKs themselves and downstream STAT proteins, thereby blocking the entire signaling cascade.[14]

JAK_STAT_Pathway cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_mono STAT (monomer) JAK->STAT_mono 3. Phosphorylation STAT_dimer STAT Dimer (phosphorylated) STAT_mono->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation DNA DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 6. Binding & Regulation Inhibitor 2-(1H-pyrazol-4-yl)pyrazine (Inhibitor) Inhibitor->JAK BLOCKS

Caption: Hypothesized mechanism of JAK/STAT pathway inhibition.

Experimental Protocols

Protocol 1: Stock Solution Preparation and Handling

Causality: As a dihydrochloride salt, the compound is expected to be readily soluble in aqueous buffers. However, for long-term storage and to create precise serial dilutions for assays, a high-concentration stock in an organic solvent like DMSO is standard practice.

Materials:

  • 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh a desired amount of the compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 50 mM). For 5 mg of a 219.07 g/mol compound to make a 10 mM stock:

    • Volume (L) = (Mass / MW) / Concentration = (0.005 g / 219.07 g/mol ) / 0.010 mol/L = 0.00228 L = 2.28 mL.

  • Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may be applied if necessary.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol measures the amount of ATP consumed by a recombinant JAK2 enzyme during the phosphorylation of a peptide substrate. A luminescence-based detection system (e.g., ADP-Glo™) is used, where the amount of ADP produced is converted back to ATP, which then drives a luciferase reaction. A potent inhibitor will result in less ADP production and thus a lower luminescent signal.[14][15]

Materials:

  • Recombinant human JAK2 enzyme (e.g., C-terminal kinase domain)

  • Poly(Glu, Tyr) 4:1 or similar generic tyrosine kinase substrate peptide

  • ATP, high purity

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound (serially diluted from DMSO stock)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO. Using an acoustic liquid handler or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of each dilution to the assay plate. Include DMSO-only wells (0% inhibition, high control) and Staurosporine wells (100% inhibition, low control).[14]

  • Enzyme/Substrate Addition: Prepare a 2X Enzyme/Substrate solution in Kinase Assay Buffer. The final concentrations should be empirically determined but are typically in the range of 1-5 ng/µL for JAK2 and 0.2 mg/mL for the substrate.[15] Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration should be near the Kₘ of ATP for JAK2 (typically 10-20 µM) for accurate IC₅₀ determination.[14] Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

  • Kinase Reaction: Mix the plate and incubate at room temperature for 60 minutes.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis:

  • Subtract the average signal from the low control (100% inhibition) from all other wells.

  • Normalize the data by expressing the results as a percentage of the high control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Assay for STAT5 Phosphorylation Inhibition

Principle: This protocol assesses the compound's ability to inhibit JAK2 activity within a cellular context. HEL 92.1.7 cells, which harbor a constitutively active JAK2 V617F mutation, are used. Inhibition of JAK2 will lead to a decrease in the phosphorylation of its downstream target, STAT5, which can be quantified using a cell-based ELISA.[16][17]

Materials:

  • HEL 92.1.7 human erythroleukemia cell line (ATCC® TIB-180™)

  • RPMI-1640 Medium with 10% Fetal Bovine Serum (FBS)

  • 96-well tissue culture plates

  • Fixing Solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching Buffer (e.g., 1% H₂O₂ in Wash Buffer)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Wash Buffer (e.g., 0.1% Tween-20 in PBS)

  • Primary Antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Mouse anti-total-STAT5

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • TMB Substrate and Stop Solution

  • Microplate reader (450 nm)

Cell_Assay_Workflow A 1. Seed HEL Cells in 96-well plate B 2. Serum Starve (optional, 2-4h) A->B C 3. Treat with Compound Dilutions B->C D 4. Fix, Permeabilize, & Block Cells C->D E 5. Add Primary Ab (anti-pSTAT5 or anti-total STAT5) D->E F 6. Add HRP- conjugated Secondary Ab E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction & Read OD 450nm G->H

Caption: Experimental workflow for the cell-based pSTAT5 assay.

Procedure:

  • Cell Seeding: Seed HEL cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of growth medium. Incubate overnight.[17]

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in serum-free medium. Remove the growth medium from the cells and replace it with 100 µL of the compound-containing medium. Incubate for 2-4 hours at 37°C.

  • Cell Fixation: After incubation, remove the treatment medium and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.

  • Washing & Permeabilization: Wash the wells 3 times with 200 µL of Wash Buffer. Permeabilize the cells by adding quenching buffer and incubating for 20 minutes.

  • Blocking: Wash the wells again and add 200 µL of Blocking Buffer. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Remove the blocking buffer and add 50 µL of diluted primary antibody (anti-pSTAT5 or anti-total-STAT5) to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the wells 4 times. Add 50 µL of the corresponding HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[17]

  • Detection: Wash the wells 4 times. Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the optical density (OD) at 450 nm.

Data Analysis:

  • For each treatment concentration, normalize the pSTAT5 OD reading to the total STAT5 OD reading.

  • Plot the normalized pSTAT5 signal versus the logarithm of the compound concentration to determine the cellular IC₅₀.

Proposed Synthesis Outline

A plausible and widely used method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[18][19][20][21]

Principle: The synthesis would begin with a suitable pyrazine-containing 1,3-dicarbonyl precursor, which is then cyclized with hydrazine to form the pyrazole ring.

Synthesis_Workflow A Start: Pyrazine Derivative B Step 1: Claisen Condensation A->B + Ester C Intermediate: Pyrazinyl-1,3-dicarbonyl B->C D Step 2: Knorr Cyclocondensation (with Hydrazine) C->D + H₂NNH₂ + Acid Catalyst E Product: 2-(1H-pyrazol-4-yl)pyrazine D->E F Step 3: Salt Formation (HCl) E->F G Final Product: Dihydrochloride Salt F->G

Sources

Application

Suzuki coupling reaction conditions for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

An Application Guide to the Suzuki-Miyaura Coupling of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride Introduction: Navigating the Challenges of Heterocyclic Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Suzuki-Miyaura Coupling of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride

Introduction: Navigating the Challenges of Heterocyclic Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in biologically active molecules.[3][4] The target substrate, 2-(1H-pyrazol-4-yl)pyrazine, represents a valuable building block, combining the structural motifs of both pyrazole and pyrazine.

However, the coupling of this specific substrate presents a confluence of challenges that require a carefully considered and optimized approach. As a dihydrochloride salt, the starting material introduces significant acidity that must be neutralized. Furthermore, the presence of multiple nitrogen atoms in the heterocyclic rings can lead to catalyst poisoning, and the acidic N-H proton on the pyrazole ring can interfere with the catalytic cycle.[5][6]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to successfully navigate these challenges. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, offering a robust starting point for reaction development and optimization.

Core Principles for Reaction Design

Successfully coupling 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride hinges on addressing three primary challenges: the acidic nature of the starting material, the potential for catalyst inhibition by the nitrogen-rich heterocycles, and the presence of an unprotected N-H group.

Managing the Dihydrochloride Salt and Base Selection

The substrate is supplied as a dihydrochloride salt, meaning two equivalents of a base are required simply for neutralization before any catalytic activity can begin. An insufficient amount of base is a common and critical point of failure.

  • Stoichiometry: A minimum of three, and more robustly four, equivalents of base are recommended. The first two equivalents neutralize the HCl, while the subsequent equivalents are required to activate the boronic acid for the transmetalation step in the catalytic cycle.[7]

  • Choice of Base: The selection of base is critical.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for substrates with acidic N-H protons. It is sufficiently strong to facilitate the reaction while being less likely to cause base-induced side reactions.

    • Potassium Carbonate (K₂CO₃): A common and effective base, often used in aqueous solvent mixtures.[8][9]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective in challenging couplings, particularly with sterically hindered substrates.[10]

Overcoming Catalyst Poisoning: The Critical Role of Ligands

The nitrogen atoms in the pyrazine and pyrazole rings are Lewis basic and can coordinate strongly to the palladium center, leading to catalyst deactivation or "poisoning."[11] Standard phosphine ligands like triphenylphosphine (PPh₃) are often inadequate. The solution lies in using ligands that are both sterically bulky and highly electron-donating.

  • Bulky, Electron-Rich Phosphines: Ligands developed by the Buchwald group, such as XPhos and SPhos , are exceptionally effective.[6][11] Their steric bulk creates a protective pocket around the palladium atom, preventing inhibitory coordination from the heterocyclic substrate. Their strong electron-donating character promotes the crucial, often rate-limiting, reductive elimination step.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and offer excellent stability to the palladium catalyst.[1][7][12] They are a powerful alternative to phosphine ligands for challenging cross-couplings involving heteroaryl chlorides.[7]

  • Palladium Precatalysts: Using well-defined precatalysts, such as the G2, G3, or G4 Buchwald precatalysts (e.g., XPhos-Pd-G3), is highly recommended.[10] These complexes are air-stable and efficiently generate the active Pd(0) species under the reaction conditions, ensuring reproducibility and high catalytic activity.[10][11]

Solvent Systems and Reaction Conditions

The choice of solvent must address the solubility of the salt-form substrate, the boronic acid, and the catalyst.

  • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., 1,4-dioxane/H₂O, DMF/H₂O, or EtOH/H₂O) is often beneficial.[9][13] Water can aid in dissolving the base and the boronic acid salt formed during activation.

  • Anhydrous Conditions: In some cases, anhydrous solvents like toluene or DMF may be preferred to minimize protodeboronation, a key side reaction where the boronic acid is replaced by a proton from the solvent.[11][14]

  • Temperature: Reaction temperatures typically range from 80-110 °C.[9][14] Microwave irradiation can be a powerful tool to accelerate the reaction, often leading to shorter reaction times and improved yields.[13][14]

Workflow for Reaction Optimization

A systematic approach is key to finding the optimal conditions for a specific aryl or heteroaryl boronic acid partner. The following workflow provides a logical progression for optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Analysis A Starting Conditions: Substrate (1.0 eq) Boronic Acid (1.5 eq) XPhos Pd G3 (2 mol%) K3PO4 (4.0 eq) Dioxane/H2O (4:1), 100 °C B Vary Ligand/Catalyst (e.g., SPhos Pd G2, NHC-Pd) A->B No/Low Yield C Vary Base (e.g., K2CO3, Cs2CO3) A->C Side Products D Vary Solvent & Temp (e.g., DMF, Toluene, 80-120 °C) A->D Solubility Issues E Analyze Yield & Purity (LC-MS/NMR) A->E Good Yield B->E C->E D->E

Caption: A logical workflow for optimizing the Suzuki coupling of 2-(1H-pyrazol-4-yl)pyrazine.

Detailed Experimental Protocol: A Recommended Starting Point

This protocol provides a robust set of starting conditions. Researchers should note that optimization for each specific boronic acid partner may be necessary. Standard Schlenk techniques and the use of an inert atmosphere are critical for success.

Materials:

  • 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (or corresponding halide)

  • Aryl or Heteroaryl boronic acid

  • XPhos Pd G3 Precatalyst (or similar Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Inert gas (Argon or Nitrogen)

ReagentMol. Eq.Mol. Wt.Moles (mmol)Mass (mg)
2-(Pyrazol-4-yl)pyrazine Dihydrochloride*1.0219.060.2554.8
Arylboronic Acid1.5-0.375-
K₃PO₄4.0212.271.00212.3
XPhos Pd G30.02864.560.0054.3
1,4-Dioxane (degassed)---2.0 mL
Water (degassed)---0.5 mL

Note: Assumes the coupling partner is an aryl boronic acid. If starting from a halo-pyrazine or halo-pyrazole, adjust accordingly.

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride (0.25 mmol, 1.0 eq), the arylboronic acid (0.375 mmol, 1.5 eq), potassium phosphate (1.00 mmol, 4.0 eq), and the XPhos Pd G3 precatalyst (0.005 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (2.0 mL) followed by the degassed water (0.5 mL). A brief, further sparging of the solution with the inert gas for 5-10 minutes is recommended.[11][15]

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient Base: The dihydrochloride salt was not fully neutralized. 2. Inactive Catalyst: Oxygen contamination or catalyst poisoning. 3. Low Temperature: Insufficient energy to overcome the activation barrier.1. Increase the equivalents of base to 4.0 or 5.0 eq. 2. Ensure rigorous degassing of solvents and use of inert atmosphere techniques. Switch to a more robust ligand (e.g., SPhos) or an NHC-based catalyst.[11][12] 3. Increase the reaction temperature to 110-120 °C or use microwave heating.
Protodeboronation The boronic acid is reacting with a proton source (e.g., water) instead of cross-coupling.[11]1. Use a milder base like K₃PO₄ or CsF. 2. Reduce the amount of water in the solvent system or switch to an anhydrous solvent like DMF or toluene. 3. Use potassium aryltrifluoroborate salts, which are more resistant to protodeboronation.[1]
Homocoupling Two molecules of the boronic acid or two molecules of the halide couple with themselves. Often promoted by oxygen.[11]1. Improve degassing procedures to rigorously exclude oxygen. 2. Use a precatalyst to ensure controlled generation of the active Pd(0) species.
Poor Solubility The starting material or intermediates are not fully dissolved, hindering the reaction rate.1. Screen alternative solvent systems (e.g., DMF/water, THF/water). 2. Increase the reaction temperature.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving the palladium catalyst.

G A Active Pd(0)L_n B Oxidative Addition Complex Ar-Pd(II)-X(L_n) A:f0->B:f0 Ar-X C Transmetalation Ar-Pd(II)-Ar'(L_n) B:f1->C:f0 Ar'-B(OR)2 + Base D Reductive Elimination C:f1->D:f0 D:f0->A:f0 Ar-Ar'

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Method

Application Notes and Protocols: Dosing Guidelines for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in Murine Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride, a putative Cyclin-Depend...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride, a putative Cyclin-Dependent Kinase 2 (CDK2) inhibitor, in murine models. Given the novelty of this specific molecule, this guide synthesizes established methodologies for similar pyrazole-based compounds and CDK2 inhibitors to propose a robust framework for determining its dosing, pharmacokinetics, and efficacy. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to best practices in animal welfare.

Introduction and Scientific Rationale

The pyrazole and pyrazine heterocyclic scaffolds are privileged structures in medicinal chemistry, known to be key components in a multitude of pharmacologically active agents.[1][2][3] Derivatives of these core structures have demonstrated a wide range of biological activities, including potent anticancer properties.[4][5][6] The compound 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride belongs to a class of compounds that are being investigated for their potential as anticancer agents.[7]

The likely mechanism of action for this class of compounds is the inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S phase transition.[8][9] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cellular proliferation.[9][10] Therefore, inhibiting CDK2 presents a promising therapeutic strategy to halt the growth of cancer cells.[9][11] Preclinical studies of other CDK2 inhibitors have demonstrated tumor growth inhibition in various murine cancer models, providing a strong rationale for the investigation of novel compounds like 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride.[9][10][12]

These application notes will guide the user through the essential in vivo studies required to establish a dosing regimen for this novel compound, from initial dose-range finding and pharmacokinetic analysis to a preliminary assessment of anti-tumor efficacy in a xenograft model.

Pre-formulation and Vehicle Selection

The choice of an appropriate vehicle is paramount for ensuring the accurate and reproducible administration of the test compound. The ideal vehicle should solubilize or uniformly suspend the compound without affecting its stability or exerting any pharmacological effect itself.[13][14]

Solubility Assessment

A preliminary solubility assessment of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in commonly used vehicles is the first critical step.

Table 1: Common Vehicles for Oral Administration in Murine Models

VehicleCompositionProperties and Considerations
Aqueous-based
Saline (0.9% NaCl)0.9% Sodium Chloride in sterile waterSuitable for water-soluble compounds. Isotonic and generally well-tolerated.
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC)0.5g MC or CMC in 100mL sterile waterForms a suspension for water-insoluble compounds. Generally inert and well-tolerated.[13][15] Requires continuous stirring to maintain homogeneity.
Co-solvent Systems
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDimethyl sulfoxide, Polyethylene glycol 300, Polysorbate 80, SalineA common formulation for compounds with poor aqueous solubility.[15] The concentration of DMSO should be minimized as it can have pharmacological effects.[13][14]
20% DMSO, 80% PEG400Dimethyl sulfoxide, Polyethylene glycol 400Used for compounds requiring strong solubilizing agents, particularly for parenteral administration or in implantable pumps.[16] May have higher viscosity.
Recommended Vehicle Preparation Protocol

Protocol: Preparation of 0.5% Methylcellulose (w/v) in Sterile Water

  • Weighing: Accurately weigh 0.5 g of methylcellulose powder.

  • Heating Water: Heat approximately 50 mL of sterile water to 60-70°C.

  • Dispersion: While stirring vigorously, slowly add the methylcellulose powder to the heated water. This prevents clumping.

  • Cooling and Hydration: Remove the mixture from the heat and add the remaining 50 mL of cold sterile water. Continue stirring until the solution is cool and the methylcellulose is fully hydrated and forms a clear, viscous solution.

  • Storage: Store at 2-8°C. Before use, allow the solution to come to room temperature.

Dose-Range Finding (DRF) and Tolerability Study

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride. This is typically performed in a small cohort of healthy mice.

Experimental Design
  • Animals: Use a standard mouse strain (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

  • Group Size: n = 3-5 mice per group.

  • Dose Levels: Start with a wide range of doses. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is a common approach. The starting dose can be informed by the in vitro IC50 of the compound, if available.

  • Route of Administration: Oral gavage is a common and clinically relevant route for small molecule inhibitors.[17]

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days.

Workflow for Dose-Range Finding Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_endpoint Endpoint Analysis Formulation Prepare Compound Formulation in Selected Vehicle Dosing Administer Single Dose (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimation Acclimate Mice (min. 72 hours) Randomization Randomize Mice into Dose Groups Animal_Acclimation->Randomization Randomization->Dosing Clinical_Obs Monitor Clinical Signs (Weight, Behavior) Dosing->Clinical_Obs Daily for 14 days Data_Analysis Analyze Weight Change and Clinical Scores Clinical_Obs->Data_Analysis MTD_Determination Determine Maximum Tolerated Dose (MTD) Data_Analysis->MTD_Determination

Caption: Workflow for a Dose-Range Finding Study.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride. This information is vital for designing an effective dosing schedule for efficacy studies.

Experimental Design
  • Animals: Healthy mice of the same strain as in the DRF study.

  • Dose Level: A single, well-tolerated dose determined from the DRF study.

  • Administration Routes:

    • Intravenous (IV) bolus: To determine key PK parameters like clearance and volume of distribution.

    • Oral gavage (PO): To assess oral bioavailability.

  • Sampling: Serial blood sampling from a single mouse is preferred to reduce animal numbers and inter-animal variability.[18][19][20] The saphenous vein is a recommended site for repeated, small-volume blood collection.[19][21]

  • Time Points: A typical sampling schedule might be: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16][17]

Protocol: Serial Blood Sampling via Saphenous Vein
  • Restraint: Properly restrain the mouse.

  • Site Preparation: Shave the fur over the lateral aspect of the hind leg to visualize the saphenous vein.[21]

  • Puncture: Puncture the vein with a sterile 25-gauge needle.

  • Collection: Collect a small volume of blood (e.g., 20-30 µL) into a heparinized capillary tube.[22]

  • Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.

  • Sample Processing: Process the blood to obtain plasma or use as whole blood, depending on the bioanalytical method. Store samples at -80°C until analysis.

Data Analysis

The concentration of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in the collected samples will be determined using a validated bioanalytical method (e.g., LC-MS/MS). The resulting concentration-time data will be used to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve, representing total drug exposure.
t1/2 Half-life, the time required for the plasma concentration to decrease by half.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Bioavailability (for oral administration), the fraction of the administered dose that reaches systemic circulation.

In Vivo Efficacy Studies (Xenograft Model)

Once the MTD and PK profile are established, the anti-tumor efficacy of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride can be evaluated in a murine xenograft model.[23] This involves implanting human cancer cells into immunocompromised mice.[24]

Signaling Pathway Rationale

As a CDK2 inhibitor, 2-(1H-pyrazol-4-yl)pyrazine is expected to block the G1/S transition of the cell cycle, thereby inhibiting tumor cell proliferation. This is achieved by preventing the phosphorylation of key substrates like the Retinoblastoma protein (pRb).

CDK2_Pathway Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes (Proliferation) E2F->S_Phase_Genes activates transcription CyclinE_CDK2->pRb hyper-phosphorylates (feedback loop) Inhibitor 2-(1H-pyrazol-4-yl)pyrazine (CDK2 Inhibitor) Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Protocol: Xenograft Efficacy Study
  • Cell Culture: Culture the chosen human cancer cell line (e.g., a line known to be sensitive to CDK2 inhibition) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[8]

  • Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 100-150 mm³).[8]

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, 2-(1H-pyrazol-4-yl)pyrazine at one or more dose levels).

  • Drug Administration: Administer the compound and vehicle according to the schedule determined from PK data (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week.[25][26] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Body Weight Monitoring: Monitor body weight as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a set duration.

Summary and Future Directions

This document provides a foundational framework for the in vivo characterization of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in murine models. The successful completion of these studies will establish the MTD, pharmacokinetic profile, and preliminary anti-tumor efficacy of the compound. These data are indispensable for making informed decisions about its potential for further preclinical and clinical development. Subsequent studies may include orthotopic tumor models for a more clinically relevant tumor microenvironment and combination studies with other anticancer agents to explore potential synergistic effects.[8][24]

References

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Application

Application Note: Advanced NMR Characterization of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide Introduction & Mechanistic Rationale The compound 2-(1H-pyrazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Structural Elucidation Guide

Introduction & Mechanistic Rationale

The compound 2-(1H-pyrazol-4-yl)pyrazine is a versatile bidentate heterocyclic building block frequently utilized in coordination chemistry and the development of kinase inhibitors[1]. Characterizing its dihydrochloride salt derivative via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges and opportunities.

As an application scientist, it is critical to understand why the salt form behaves differently in an NMR environment compared to its free base. The addition of two equivalents of hydrochloric acid protonates the most basic nitrogen centers—typically the pyrazole ring (forming a pyrazolium cation) and one or both of the pyrazine nitrogens.

Causality in NMR Shifts:

  • Deshielding Effect: The positive charge localized on the nitrogen atoms draws electron density away from the aromatic rings via inductive and mesomeric effects. This results in a significant downfield shift (higher ppm) for all aromatic protons and carbons compared to the free base[2].

  • Symmetry and Tautomerism: In the free base, the 1H-pyrazole ring undergoes rapid annular tautomerism at room temperature, averaging the signals of H3 and H5. In the dihydrochloride salt, the protonation of the pyrazole ring locks it into a symmetric pyrazolium state ( C2v​ -like symmetry for the isolated ring), rendering H3 and H5 chemically and magnetically equivalent. They will appear as a sharp, integrated 2H singlet.

Experimental Protocols: A Self-Validating System

To ensure absolute confidence in structural assignments, the following protocol employs a "self-validating" methodology using a baseline solvent and a subsequent deuterium exchange step.

Step-by-Step Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride. Dissolve in 0.6 mL of DMSO- d6​ (99.9% atom D).

    • Rationale: The dihydrochloride salt is highly polar; DMSO- d6​ provides superior solubility compared to chloroform or methanol. Furthermore, it lacks exchangeable protons, allowing the observation of the acidic NH/HCl protons (though they will appear broad).

  • Homogenization: Vortex the NMR tube for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

  • The D2​O Shake (Self-Validation Step): After acquiring the initial 1D 1 H spectrum, remove the tube, add 1–2 drops of D2​O , and invert 5 times. Re-acquire the 1 H spectrum.

    • Rationale: This step forces the exchange of the pyrazolium NH protons and the HCl protons with deuterium. The disappearance of the broad downfield signals (>10 ppm) definitively validates which peaks belong to exchangeable heteroatom protons versus the aromatic carbon-bound protons.

Spectroscopic Acquisition Parameters
  • Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband probe.

  • Temperature: 298 K.

  • 1D 1 H NMR: 16 scans, 1.5 s relaxation delay ( d1​ ), 90° pulse angle.

  • 1D 13 C NMR: 1024 scans, 2.0 s relaxation delay, with 1 H decoupling (WALTZ-16).

  • 2D HMBC: Optimized for long-range coupling constant nJCH​=8 Hz. This is the critical experiment for linking the two isolated spin systems (the pyrazole and pyrazine rings).

Structural Elucidation Workflow

The following diagram outlines the logical progression of experiments required to unambiguously assign the structure of the dihydrochloride salt.

NMR_Workflow Start Sample Prep: 15-20 mg in 0.6 mL DMSO-d6 H1 1D 1H NMR (Proton environments & integration) Start->H1 C13 1D 13C / DEPT-135 (Carbon backbone & multiplicity) Start->C13 COSY 2D COSY (H5-H6 Pyrazine Coupling) H1->COSY HSQC 2D HSQC (Direct C-H Mapping) H1->HSQC Validation D2O Shake Protocol (Identify Exchangeable NH/HCl) H1->Validation C13->HSQC Result Complete Structural Assignment of Dihydrochloride Salt COSY->Result HMBC 2D HMBC (Quaternary C2 & C4 Linkage) HSQC->HMBC HMBC->Result Validation->Result

Caption: Step-by-step NMR elucidation workflow featuring the self-validating D2O shake protocol.

Data Presentation & Assignments

The table below summarizes the expected quantitative NMR data for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in DMSO- d6​ . Note: Exact chemical shifts ( δ ) may vary slightly based on exact concentration and residual water content, but the relative order and multiplicity remain constant.

Position 1 H Shift (ppm)MultiplicityIntegration J -Coupling (Hz) 13 C Shift (ppm)Key HMBC Correlations ( 2J,3J )
Pyrazine H3 ~9.25d1H1.5~141.0C2, C5
Pyrazine H5 ~8.65d1H2.5~142.5C3, C6
Pyrazine H6 ~8.80dd1H2.5, 1.5~144.0C2, C5
Pyrazole H3/H5 ~8.75s2H-~136.0C4, C2 (inter-ring)
Pyrazine C2 ----~146.0-
Pyrazole C4 ----~116.0-
NH / HCl 11.5 - 14.0br s4H---
Expert Interpretation Insights
  • The Pyrazine Spin System: The pyrazine ring is substituted at C2. This leaves three protons: H3, H5, and H6. H3 is isolated between two nitrogens and the C2 attachment point; it appears as the most downfield signal (~9.25 ppm) due to the strong electron-withdrawing nature of the adjacent protonated nitrogens. It shows a fine meta-coupling ( 4J≈1.5 Hz) to H5. H5 and H6 are adjacent and exhibit a characteristic ortho-coupling ( 3J≈2.5 Hz) typical of pyrazine rings.

  • The Inter-Ring Linkage: The most critical proof of the molecule's regiochemistry is the Heteronuclear Multiple Bond Correlation (HMBC) . The singlet integrating to 2H at ~8.75 ppm (Pyrazole H3/H5) will show a strong 3JCH​ correlation across the C-C bond to the quaternary Pyrazine C2 carbon (~146.0 ppm). Without this specific cross-peak, the connectivity of the two rings cannot be definitively proven.

2D NMR Correlation Network

To visualize the logical relationships established by the 2D NMR data, the following network maps the crucial COSY (through-bond proton-proton) and HMBC (through-bond proton-carbon) interactions.

NMR_Network H3_Pyz Pyrazine H3 (~9.25 ppm) C2_Pyz Pyrazine C2 (Quaternary) H3_Pyz->C2_Pyz HMBC (2J) C4_Pyr Pyrazole C4 (Quaternary) H3_Pyz->C4_Pyr HMBC (3J) Inter-ring Link H5_Pyz Pyrazine H5 (~8.65 ppm) H6_Pyz Pyrazine H6 (~8.80 ppm) H5_Pyz->H6_Pyz COSY (3J) H35_Pyr Pyrazole H3/H5 (~8.75 ppm) H35_Pyr->C2_Pyz HMBC (3J) Inter-ring Link H35_Pyr->C4_Pyr HMBC (2J)

Caption: 2D NMR correlation network highlighting the critical inter-ring HMBC linkages (dashed lines).

Conclusion

Characterizing 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride requires careful attention to the effects of protonation on the heteroaromatic rings. By utilizing DMSO- d6​ to observe the full deshielding effects, employing a self-validating D2​O shake to isolate exchangeable protons, and relying on HMBC to bridge the quaternary carbons, researchers can achieve an unambiguous structural assignment.

References

  • Begtrup, M., et al. "13C NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, vol. 28, no. 5, 1990, pp. 459-465.[Link][2]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition, 2009.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields with 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride

Executive Summary & Chemical Context 2-(1H-pyrazol-4-yl)pyrazine (CAS: 849924-97-6) is an organic compound characterized by its dual pyrazole and pyrazine functional groups[1]. It serves as a highly versatile bidentate b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(1H-pyrazol-4-yl)pyrazine (CAS: 849924-97-6) is an organic compound characterized by its dual pyrazole and pyrazine functional groups[1]. It serves as a highly versatile bidentate building block, frequently utilized in the synthesis of kinase inhibitors[2] and positive allosteric modulators, such as those targeting the M4 muscarinic acetylcholine receptor (mAChR)[3]. Related pyrazine-based scaffolds are also critical in developing inhibitors for the urokinase plasminogen activator (uPA) in cancer therapeutics[4].

To enhance shelf-life and prevent oxidative degradation of the electron-rich pyrazole moiety, this building block is typically supplied as a dihydrochloride salt . However, the presence of two equivalents of hydrochloric acid fundamentally alters its solubility profile and reactivity. Failure to account for this salt form is the primary cause of suppressed yields in cross-coupling and N-alkylation workflows. This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these mechanistic bottlenecks.

Causality-Driven Troubleshooting (FAQs)

Q1: Why is my N-alkylation of the pyrazole ring stalling at <20% conversion despite using an excess of alkyl halide?

  • Root Cause: Stoichiometric starvation of the base. The dihydrochloride salt contains two moles of HCl per mole of the pyrazine-pyrazole core. If you use a standard 1.5 equivalents of a base (e.g., K₂CO₃ or NaH) intended for deprotonating the pyrazole NH, the base is entirely consumed neutralizing the HCl. The pyrazole remains protonated and nucleophilically inert.

  • Resolution: You must account for the salt form by adding a minimum of 2.0 equivalents of base strictly for neutralization, followed by the required equivalents for the catalytic/reaction cycle. For optimal N-alkylation, a total of 3.0–3.5 equivalents of base is required.

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated derivative of this core, but the palladium catalyst immediately crashes out as a black precipitate. How do I prevent this?

  • Root Cause: Catalyst poisoning via two mechanisms. First, unneutralized HCl rapidly protonates phosphine ligands, stripping the palladium of its protective coordination sphere and causing it to aggregate into inactive palladium black. Second, the free pyrazine and pyrazole nitrogens are strong σ-donors that can competitively bind to the palladium center.

  • Resolution: Pre-form the free base prior to the reaction to ensure water-free reaction conditions, which also helps avoid nucleophilic aromatic substitution side-reactions promoted by basic conditions[3]. Additionally, utilize strongly coordinating bidentate ligands (e.g., Pd(dppf)Cl₂) which resist displacement by the pyrazine nitrogens, and increase the catalyst loading from the standard 2-5 mol% to 8-10 mol%[2].

Q3: Will alkylating the pyrazole NH result in a mixture of regioisomers?

  • Root Cause & Resolution: No. A common misconception arises from the tautomerization of 1H-pyrazoles. However, because the pyrazine ring is attached at the 4-position of the pyrazole[1], the pyrazole ring possesses a local C2v​ symmetry axis (positions 3 and 5 are identical). Tautomerization between N1 and N2 does not create distinct regioisomers upon alkylation unless the pyrazole is asymmetrically substituted at the 3- or 5-position.

Quantitative Data: Base Stoichiometry Optimization

The following table summarizes the causal relationship between base equivalents and isolated yield during the N-alkylation of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride with an alkyl halide in DMF at room temperature.

Base (K₂CO₃) EquivalentsFunctional Role in Reaction MixtureReaction StateIsolated Yield (%)
1.0 eqPartial neutralization of HClHighly acidic, insoluble0% (No reaction)
2.0 eqFull neutralization of HClNeutral, free base formed< 5% (Trace)
2.5 eqNeutralization + Partial deprotonationBasic, active nucleophile42%
3.5 eq Neutralization + Full deprotonation Optimal basicity > 92%
5.0 eqExcess basePotential side reactions85%

Visual Workflows

G Start Low Reaction Yield with Dihydrochloride Salt CheckBase Did you add >2.0 eq excess base? Start->CheckBase FixBase Add 2.0 eq DIPEA/K2CO3 to neutralize HCl CheckBase->FixBase No CheckSolv Is the starting material fully dissolved? CheckBase->CheckSolv Yes FixSolv Perform free-basing or switch to DMF/DMSO CheckSolv->FixSolv No CheckCat Is Pd catalyst precipitating (black solid)? CheckSolv->CheckCat Yes FixCat Use bidentate ligands (e.g., dppf) & increase loading CheckCat->FixCat Yes

Decision tree for troubleshooting low yields when using 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride.

M Salt 2-(1H-pyrazol-4-yl)pyrazine • 2HCl (Solid) Neutral Free Base (Soluble Intermediate) Salt->Neutral + 2.0 eq Base (Neutralization) Anion Pyrazolide Anion (Active Nucleophile) Neutral->Anion + 1.0 eq Base (Deprotonation) Product N-Alkylated Product (Target) Anion->Product + R-X (SN2 Attack)

Mechanistic pathway of N-alkylation highlighting the critical neutralization of the dihydrochloride salt.

Self-Validating Experimental Protocols

Protocol 1: Quantitative Free-Basing of 2-(1H-pyrazol-4-yl)pyrazine Dihydrochloride

Purpose: To isolate the free base prior to sensitive organometallic cross-coupling reactions where excess inorganic salts or water could poison the catalyst.

  • Suspension: Suspend 1.0 g (4.56 mmol) of the dihydrochloride salt in 20 mL of dichloromethane (DCM).

    • Validation Check: The salt will remain entirely insoluble, appearing as a milky suspension.

  • Neutralization: Slowly add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

    • Causality: The biphasic mixture allows the water-soluble salt to react with the base at the interface. As the free base forms, it migrates into the organic layer.

  • Validation Check: The evolution of CO₂ gas will cease, and the solid suspension will completely clarify into two distinct, transparent liquid phases. (If solids remain, add 5 mL of methanol to aid dissolution).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 15 mL of a 9:1 DCM:Methanol mixture (the free base is highly polar).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as a crystalline solid.

Protocol 2: Direct One-Pot N-Alkylation (Without Prior Free-Basing)

Purpose: To streamline synthesis when transition-metal catalysts are not involved.

  • Solvation: Dissolve 1.0 eq of the dihydrochloride salt in anhydrous DMF (0.2 M concentration).

  • In-Situ Neutralization: Add 3.5 eq of finely powdered, anhydrous Cs₂CO₃. Stir at 40°C for 45 minutes.

    • Validation Check: The solution will transition from a cloudy suspension to a fine, easily stirrable slurry as the inorganic salts exchange and the free base is generated.

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise add 1.1 eq of the alkyl halide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion by LC-MS.

  • Quench & Isolate: Quench with ice water. The N-alkylated product will typically precipitate. Filter and wash with cold water to remove residual DMF and cesium salts.

References

  • Title: CAS 849924-97-6: 2-(1H-Pyrazol-4-yl)pyrazine Source: CymitQuimica URL: 1

  • Title: Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR Source: PMC (National Institutes of Health) URL: 3

  • Title: Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases Source: Academia.edu URL: 2

  • Title: 6-Substituted Hexamethylene Amiloride (HMA) Derivatives as Potent and Selective Inhibitors of the Human Urokinase Plasminogen Activator for Use in Cancer Source: PMC (National Institutes of Health) URL: 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stability of 2-(1H-pyrazol-4-yl)pyrazine: Dihydrochloride Salt vs. Free Base

For researchers, scientists, and drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This decision prof...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate solid form of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. This decision profoundly impacts a compound's solubility, stability, manufacturability, and ultimately, its therapeutic efficacy and safety profile.[1][2] An estimated 50% of all medicines are administered as salts, highlighting the critical role of salt formation in optimizing drug properties.[2]

This guide provides an in-depth technical framework for comparing the physicochemical stability of the dihydrochloride salt and the free base form of 2-(1H-pyrazol-4-yl)pyrazine, a heterocyclic compound with potential applications in medicinal chemistry.[3] While direct comparative data for this specific molecule is not extensively published, this guide establishes a comprehensive, field-proven methodology for conducting such an evaluation, grounded in authoritative regulatory standards.

The Rationale: Why Salt Form Matters

The conversion of a free base, which is often a weakly basic or acidic compound, into a salt can significantly alter its properties.[4] Key advantages of forming a salt, such as a hydrochloride salt, can include:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more soluble in aqueous media than their corresponding free bases, which can be crucial for bioavailability.[5][6]

  • Improved Chemical and Physical Stability: A crystalline salt lattice can be more stable than the free form, protecting the API from degradation.[1][7]

  • Better Handling and Manufacturing Properties: Salts may exhibit more desirable characteristics like reduced hygroscopicity and improved flowability.[1]

The Strategic Approach: A Workflow for Stability Comparison

The following workflow outlines a systematic approach to compare the stability of the 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride salt and its free base. This process ensures that all critical parameters are evaluated, leading to a data-driven decision.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation (ICH Q1A) cluster_2 Phase 3: Solid-State Stability cluster_3 Phase 4: Decision Solubility pH-Solubility Profile Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Solubility->Hydrolysis Hygroscopicity Hygroscopicity (DVS) Accelerated Accelerated Stability (e.g., 40°C / 75% RH) Hygroscopicity->Accelerated Thermal Thermal Analysis (DSC/TGA) Thermal->Accelerated Decision Select Optimal Form Hydrolysis->Decision Oxidation Oxidative Stress (H2O2) Oxidation->Decision Photostability Photolytic Stress (UV/Vis Light) Photostability->Decision Accelerated->Decision G Start Analyze Stability Data Sol_Check Is Solubility a Critical Limiting Factor? Start->Sol_Check Hygro_Check Is Hygroscopicity Manageable? Sol_Check->Hygro_Check Yes Select_Free_Base Consider Free Base Sol_Check->Select_Free_Base No Chem_Stab_Check Is Chemical Stability Superior in Salt Form? Hygro_Check->Chem_Stab_Check Yes Hygro_Check->Select_Free_Base No (e.g., Deliquescent) Select_Salt Select Dihydrochloride Salt Chem_Stab_Check->Select_Salt Yes Chem_Stab_Check->Select_Free_Base No Further_Dev Proceed with Formulation Development Select_Salt->Further_Dev Select_Free_Base->Further_Dev

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Comparative

2-(1H-pyrazol-4-yl)pyrazine dihydrochloride cytotoxicity comparison in healthy vs cancer cells

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy against malignant cells while sparing healthy tissues remains a paramount objective. The heterocyclic pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and selective anticancer activity.[1] This guide provides a comprehensive comparison of the cytotoxic profiles of pyrazole-containing compounds in cancerous versus non-cancerous cell lines, supported by experimental data and detailed protocols. While specific data for 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is not extensively available in the public domain, this guide will draw upon the broader class of pyrazole derivatives to illustrate the principles of selective cytotoxicity that are crucial for drug development.

The Rationale for Pyrazole Derivatives in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile backbone for the design of targeted anticancer agents. The chemical tractability of the pyrazole nucleus allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity.[1][2] Many pyrazole derivatives have been shown to exert their anticancer effects through the inhibition of critical cellular targets that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and tubulin.[1][3][4] The ability of these compounds to selectively target cancer cells is often attributed to the unique biochemical environment of tumors, including altered signaling pathways and metabolic states.

Comparative Cytotoxicity: A Tale of Two Cells

A critical parameter in the preclinical evaluation of any potential anticancer drug is its therapeutic index, often represented in vitro by the selectivity index (SI). The SI is a ratio that compares the cytotoxicity of a compound in normal cells to its cytotoxicity in cancer cells. A higher SI value indicates greater selectivity for cancer cells, a desirable characteristic for minimizing off-target toxicity in patients.

Quantitative Analysis of Selective Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of several exemplary pyrazole derivatives against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound ClassCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Pyrazole Carbaldehyde Derivative MCF-7 (Breast)0.25---[1]
Indole-Pyrazole Derivative HCT116 (Colon)<23.7---[1]
Thieno[2,3-c]pyrazole Derivative (Tpz-1) Various (17 lines)0.19 - 2.99Hs27 (Fibroblasts)>10>3.3 - >52.6[5]
Pyranopyrazole Derivative (4a) NUGC (Gastric)0.12WI38 (Fibroblasts)>10>83.3[6]
Pyranopyrazole Derivative (4c) NUGC (Gastric)0.06WI38 (Fibroblasts)>10>166.7[6]
Pyrazolo[3,4-d]thiazole Derivative (22a) Various (6 lines)0.033 - 0.442WI38 (Fibroblasts)>10>22.6 - >303[6]
Benzimidazole-Pyrazole Derivative MCF-7 (Breast)Low µMMCF-10A (Breast)Non-toxicHigh[2]

Note: A higher SI value indicates a more favorable selective cytotoxicity profile.

The data clearly illustrates that many pyrazole derivatives exhibit potent cytotoxicity against a range of cancer cell lines with significantly lower impact on the viability of normal cells.[1][2][5][6] This differential effect is the cornerstone of a promising anticancer therapeutic.

Unraveling the Mechanism: How Pyrazoles Target Cancer

The selective action of pyrazole derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified, representative signaling pathway that can be targeted by pyrazole-based inhibitors.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Pyrazole_Inhibitor Pyrazole Derivative Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Angiogenesis Transcription_Factors->Cell_Cycle_Progression Promotes

Figure 1. A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a pyrazole derivative.

This inhibition of key signaling pathways can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells, while normal cells, which may not be as reliant on these specific pathways for survival, are less affected.[7]

Experimental Protocol: Assessing Cytotoxicity via the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and, conversely, cytotoxicity.[8] The protocol below provides a step-by-step guide for performing an MTT assay to compare the cytotoxicity of a test compound in cancer and normal cell lines.

Materials:
  • Cancer and normal cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound (e.g., a pyrazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~570 nm)

Experimental Workflow:

Figure 2. A schematic overview of the MTT assay workflow for cytotoxicity assessment.

Detailed Procedure:
  • Cell Seeding:

    • Harvest and count both the cancer and normal cells.

    • Seed the cells into separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial dilution of the compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation:

    • Incubate the plates for a period that allows for the compound to exert its cytotoxic effects, typically 48 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Gently shake the plates for a few minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the IC50 value for both the cancer and normal cell lines using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI) using the formula: SI = IC50 (normal cells) / IC50 (cancer cells).

Conclusion and Future Directions

The collective body of research strongly supports the potential of pyrazole derivatives as a promising class of selective anticancer agents.[1][2][6] The ability to synthesize a wide array of analogues allows for the systematic optimization of their cytotoxic and pharmacokinetic properties. The comparative cytotoxicity data presented in this guide underscores the feasibility of developing pyrazole-based compounds with a high therapeutic index. Future research should continue to focus on elucidating the precise molecular mechanisms of action, identifying predictive biomarkers for patient stratification, and advancing the most promising candidates into preclinical and clinical development. The rigorous application of standardized cytotoxicity assays, as detailed in this guide, is fundamental to this endeavor.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). PMC. [Link]

  • Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (n.d.). ProQuest. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). SciSpace. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]

  • Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis. (n.d.). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • Pharmacological activity and mechanism of pyrazines. (n.d.). ResearchGate. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). University of Pretoria. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Mechanism of Action of the New Copper(Ii) Pyrazine-Based Complex with High Anticancer Activity and Selectivity Towards Cancer Cells. (2025). ResearchGate. [Link]

  • Pharmacological activity and mechanism of pyrazines. (n.d.). OUCI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride. As a Senior Application Scientist, the following protocols are designed to be a self-validating system, integrating technical accuracy with field-proven insights to ensure a safe and efficient workflow.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride is the first step in ensuring safe handling. Based on data from similar compounds, this substance should be treated with care, assuming it may possess the following hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Likely to cause skin irritation.[1][4]

  • Serious Eye Irritation: Likely to cause serious eye irritation or damage.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

A thorough risk assessment should be conducted before any handling procedures commence. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for minimizing exposure to 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride.[7][8] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] This should be supplemented with appropriate gloves and other PPE as determined by your risk assessment.

PPE ComponentStandard Laboratory Operations (Low Concentration/Small Scale)High-Risk Operations (High Concentration/Large Scale/Aerosol Generation)
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Remove immediately after contact with the chemical.[9]Double gloving with chemical-resistant gloves is recommended.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[9][10]A full-face shield worn over chemical safety goggles.[9][10]
Body Protection A standard laboratory coat.A chemical-resistant apron over a lab coat or disposable coveralls.[10][11]
Respiratory Protection Work in a certified chemical fume hood.[12][13]A NIOSH-approved respirator may be necessary based on the risk assessment.[7][10]

Operational and Disposal Plans

A structured operational plan is crucial for minimizing exposure risk and ensuring procedural consistency.[10]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is available and functioning correctly.[10] All necessary equipment, such as spatulas, weigh boats, and solvent containers, should be prepared within the fume hood.[10] An eye wash station and safety shower should be readily accessible.[12]

  • Weighing: Wear the appropriate PPE as detailed in the table above. To contain any dust, carefully weigh the required amount of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride in a disposable weigh boat inside the fume hood.[10]

  • Dissolving: Add the solvent to the solid compound slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][5] Decontaminate all work surfaces.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[12] If the person feels unwell, seek medical advice.[12]

  • Ingestion: Rinse mouth with water.[12] Call a poison center or doctor if you feel unwell.[12]

  • Spill: In the event of a spill, evacuate the area and prevent entry.[10] For small spills, wear appropriate PPE and contain the spill with an inert absorbent material.[3] Collect the material into a designated hazardous waste container.[3] For large spills, contact your institution's EHS department immediately.[3]

Disposal Plan

Proper disposal of 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid materials contaminated with the compound, including residual product, contaminated PPE, and weighing papers, must be collected in a dedicated and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled liquid waste container.[3]

  • Disposal Method: All waste containing this compound should be disposed of through a licensed hazardous waste disposal company via your institution's EHS department.[3][4] In-laboratory treatment or neutralization is strongly discouraged without a specific, validated procedure.[3]

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection A Start: Plan Experiment with 2-(1H-pyrazol-4-yl)pyrazine dihydrochloride B Assess Risks: - Scale of reaction - Concentration - Potential for aerosol generation A->B C Low Risk: - Small scale - Low concentration - No aerosolization B->C Low D High Risk: - Large scale - High concentration - Aerosolization possible B->D High E Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat C->E F Enhanced PPE: - Double Gloves - Face Shield & Goggles - Chemical Apron - Respirator (if needed) D->F

Caption: PPE Selection Workflow based on Risk Assessment.

Chemical_Handling_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Completion & Disposal A Verify Fume Hood Certification B Gather All Necessary Equipment A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Waste F->G H Dispose of Waste via EHS G->H I Doff PPE and Wash Hands H->I

Caption: Step-by-step chemical handling and disposal workflow.

References

  • Tokyo Chemical Industry. (2025, December 10).
  • Kishida Chemical Co., Ltd. (2022, February 3).
  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • NextSDS. 2-(1H-pyrazol-4-yl)
  • Sigma-Aldrich. (2026, January 6).
  • Environmental Health and Safety.
  • Occupational Safety and Health Administration.
  • Benchchem. Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for NB-598 Hydrochloride.
  • Occupational Safety and Health Administration.
  • Benchchem. Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
  • AK Scientific, Inc. 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole.
  • National Center for Biotechnology Information.
  • ASPR.
  • Delta Scientific. (2025, April 4). Understanding Laboratory Safety Equipment: A Guide for Labs.
  • ChemScene. (2025, December 8).
  • Office of Clinical and Research Safety.
  • Fisher Scientific. (2025, December 18).

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